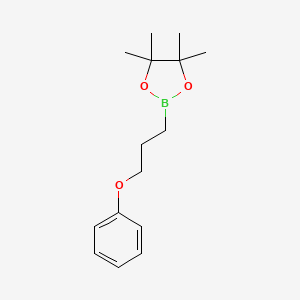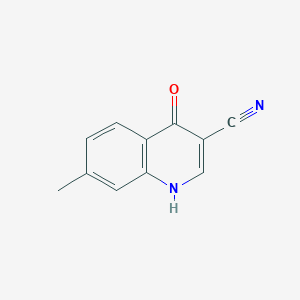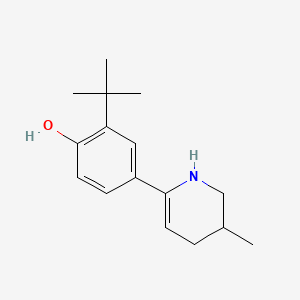
2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is a complex organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a tert-butyl group and a tetrahydropyridinyl group attached to a phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyridinyl Group: This can be achieved through the hydrogenation of a pyridine derivative under specific conditions.
Attachment of the Tert-Butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves coupling the tetrahydropyridinyl group with the phenol ring, which may require specific catalysts and reaction conditions to ensure the correct orientation and attachment.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: The tetrahydropyridinyl group can be further reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation Products: Quinones.
Reduction Products: Piperidine derivatives.
Substitution Products: Nitro, sulfonyl, and halogenated phenols.
科学的研究の応用
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, oxidative stress response, and inflammatory pathways.
類似化合物との比較
Similar Compounds
2-(1,1-Dimethylethyl)-4-methylphenol: Lacks the tetrahydropyridinyl group.
4-(1,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)phenol: Lacks the tert-butyl group.
Uniqueness
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is unique due to the presence of both the tert-butyl and tetrahydropyridinyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
2-tert-butyl-4-(3-methyl-1,2,3,4-tetrahydropyridin-6-yl)phenol |
InChI |
InChI=1S/C16H23NO/c1-11-5-7-14(17-10-11)12-6-8-15(18)13(9-12)16(2,3)4/h6-9,11,17-18H,5,10H2,1-4H3 |
InChIキー |
ZRINPONUPJNUEP-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(NC1)C2=CC(=C(C=C2)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


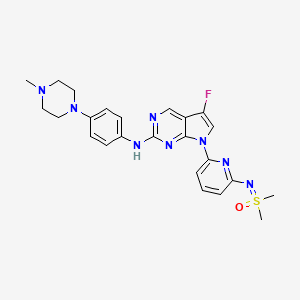
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
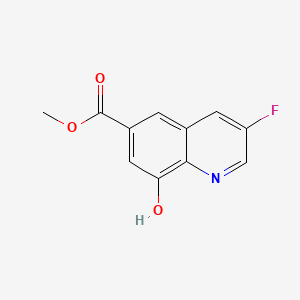
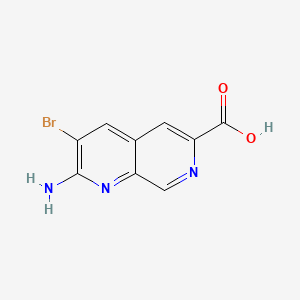
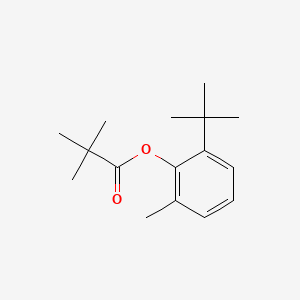
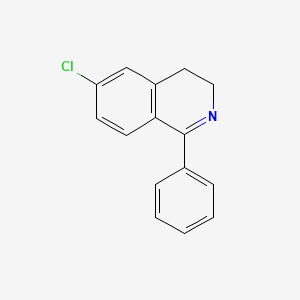
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
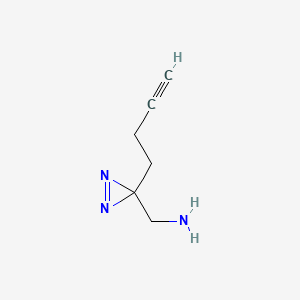

![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
